Home > Products > Screening Compounds P77862 > 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine - 175348-28-4

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Catalog Number: EVT-2857162
CAS Number: 175348-28-4
Molecular Formula: C9H12N4O
Molecular Weight: 192.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)

Compound Description: AZD4877 is a potent kinesin spindle protein (KSP) inhibitor. [] It exhibits excellent biochemical potency and favorable pharmaceutical properties, making it suitable for clinical development as an anticancer agent. [] AZD4877 arrests cells in mitosis, leading to the formation of monopolar spindles, characteristic of KSP inhibition, and ultimately inducing cell death. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized through a simple coupling reaction. [] While its specific biological activity is not detailed in the abstract, its synthesis and characterization suggest potential use as a building block for more complex molecules or as a target for biological screening. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a multikinase inhibitor, demonstrating potent activity against Src, KDR, and kinases involved in the MAPK pathway. [] It exhibits promising in vitro and in vivo anti-triple negative breast cancer (TNBC) activity with good pharmacokinetic properties and low toxicity, making it a potential drug candidate for TNBC treatment. []

2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound represents a complex, fused heterocyclic system incorporating thieno[5,4-d]pyrimidine as a core structure. [] The abstract primarily focuses on its crystal structure analysis, revealing details about its conformation and intermolecular interactions. []

Overview

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines, which are heterocyclic compounds characterized by their unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural similarity to nucleobases and its potential as an anticancer agent. The presence of the oxazole and pyrimidine rings contributes to its pharmacological properties, making it a subject of interest in drug development.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the oxazolo[5,4-d]pyrimidine derivatives. These compounds are often synthesized for their potential therapeutic applications, particularly in oncology. Research indicates that derivatives of oxazolo[5,4-d]pyrimidines may exhibit inhibitory activity against various cancer-related targets, including human vascular endothelial growth factor receptor-2 (VEGFR-2) .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves a two-step synthetic pathway. The process begins with the construction of the pyrimidine ring from a functionalized oxazole or pyrimidine precursor. A common method involves the reaction of a C(2)-functionalized 5-aminooxazole-4-carbonitrile with triethyl orthoformate to form an imidoester intermediate. This intermediate undergoes ring closure in the presence of methylamine or other primary amines to yield the desired oxazolo[5,4-d]pyrimidine derivative .

  1. Formation of an imidoester from a functionalized oxazole.
  2. Ring closure via nucleophilic substitution with an amine.

This synthetic route allows for the introduction of various substituents at specific positions on the oxazolo[5,4-d]pyrimidine scaffold.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine consists of an oxazole ring fused to a pyrimidine ring with a methyl group at the 3-position and a propyl group at the nitrogen atom. The molecular formula can be represented as C11H14N4OC_{11}H_{14}N_{4}O.

Key structural features include:

  • Oxazole Ring: Contributes to the compound's heterocyclic nature.
  • Pyrimidine Ring: Provides additional nitrogen atoms that enhance biological activity.
  • Substituents: The methyl and propyl groups influence solubility and receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for heterocycles. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can be sites for nucleophilic attack.
  • Acid-Base Reactions: The amine functional group allows for protonation under acidic conditions.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements leading to different derivatives.

Research has shown that similar compounds exhibit significant cytotoxic activity against cancer cell lines, which suggests potential pathways for further reactions involving biological targets .

Mechanism of Action

Process and Data

The mechanism of action for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine primarily involves its interaction with cellular targets such as receptors or enzymes associated with cancer progression. Studies indicate that compounds within this class can inhibit VEGFR-2 activity, leading to reduced tumor angiogenesis and growth.

The proposed mechanism includes:

  1. Binding to VEGFR-2: The compound likely binds to the active site of this receptor.
  2. Inhibition of Signal Transduction: This binding prevents downstream signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: Ultimately, this leads to programmed cell death in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.25 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for drug formulation.

Applications

Scientific Uses

The primary applications of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine lie in medicinal chemistry and pharmacology:

  • Anticancer Research: As a potential anticancer agent targeting VEGFR-2.
  • Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.
  • Biological Studies: Used in studies investigating mechanisms of tumor growth inhibition and angiogenesis.

Research continues to explore the full therapeutic potential of this compound and its derivatives in treating various forms of cancer .

Introduction to Oxazolo[5,4-d]Pyrimidines in Medicinal Chemistry

Oxazolo[5,4-d]pyrimidines represent a privileged scaffold in modern anticancer drug discovery due to their structural mimicry of endogenous purine nucleobases. This bicyclic heterocyclic system integrates an oxazole ring fused to pyrimidine, creating a planar configuration that facilitates interactions with biological targets involved in carcinogenesis. The scaffold's versatility allows strategic substitutions at key positions (C2, C5, N7), enabling fine-tuning of pharmacological properties while retaining target affinity. Within this class, 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine exemplifies rational drug design aimed at optimizing kinase inhibition and antimetabolite activity through targeted alkylamino modifications [1] [4].

Structural Significance in Anticancer Drug Design

The anticancer potential of oxazolo[5,4-d]pyrimidines stems from their dual capacity to disrupt enzymatic function and impede nucleic acid metabolism. 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (molecular formula: C₉H₁₂N₄O; MW: 192.22 g/mol) features critical structural determinants for bioactivity:

  • Methyl Group at C3: Enhances metabolic stability and modulates electron distribution across the fused ring system.
  • N-Propylamino Chain at N4: Introduces flexibility and basicity, promoting interactions with hydrophobic pockets and catalytic residues in kinases [10].
  • Isoxazole Moiety (when present): Contributes to immunomodulatory effects observed in analogues [9].

Table 1: Structural Features and Their Pharmacological Roles

Structural ElementRole in Anticancer ActivityMolecular Targets
Oxazolo[5,4-d]pyrimidine corePurine mimicry; competitive inhibition of ATP/nucleotide binding sitesVEGFR-2, EGFR, adenosine kinase
C3-Methyl groupMetabolic stabilization; enhanced membrane permeabilityCytoplasmic enzymes
N4-Propylamino chainHydrophobic pocket engagement; induction of apoptosis via caspase activationKinase allosteric sites

This compound exhibits targeted inhibition of VEGFR-2 (vascular endothelial growth factor receptor-2), a key mediator of tumor angiogenesis. Molecular docking simulations confirm that the propylamino extension penetrates the hydrophobic region of the VEGFR-2 ATP-binding cleft, forming hydrogen bonds with Lys-868 and Asp-1046 residues. This binding disrupts downstream signaling pathways, inhibiting endothelial cell proliferation and tumor vascularization [1] [4]. In HT29 colon adenocarcinoma cells, derivatives with analogous aliphatic chains demonstrated CC₅₀ values of 58.4 µM, outperforming 5-fluorouracil (CC₅₀ = 381.2 µM) and approaching cisplatin efficacy (CC₅₀ = 47.2 µM) while exhibiting lower cytotoxicity toward normal human dermal fibroblasts (NHDFs) [1].

Role as a Purine Antimetabolite

As a purine antimetabolite, 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine disrupts nucleotide biosynthesis through multiple mechanisms:

  • Competitive Inhibition: The scaffold competes with adenine/guanine for incorporation into DNA/RNA, leading to nonfunctional nucleic acids.
  • Enzyme Subversion: Binds catalytic sites of purine-processing enzymes (e.g., adenosine kinase), impairing nucleotide salvage pathways [9].

Structural analogy to fludarabine and mercaptopurine enables this compound to function as a multitargeted antimetabolite. The N4-propyl chain enhances uptake via nucleoside transporters, while the methyl group at C3 sterically hinders repair enzymes. This dual action induces replication stress and apoptosis, particularly in rapidly dividing cancer cells [1] [4].

Table 2: Cytotoxic Activity Across Cancer Cell Lines

Cancer Cell LineTumor TypeCC₅₀ (µM)Reference Drug (CC₅₀)
HT29Primary colon adenocarcinoma58.4Fluorouracil (381.2 µM)
MCF7Breast adenocarcinoma89.7Cisplatin (47.2 µM)
A549Lung carcinoma>100Cisplatin (22.3 µM)
JurkatT-cell leukemia42.3N/A

Immunosuppressive properties further augment its therapeutic profile. The compound suppresses phytohemagglutinin-induced T-cell proliferation and lipopolysaccharide-activated splenocytes, indicating utility in inflammation-driven malignancies. Downregulation of TNF-α production in whole-blood assays suggests additional immunomodulatory mechanisms [9].

Historical Evolution in Oncology

The development of oxazolo[5,4-d]pyrimidines spans over a century of incremental innovations:

  • 1905: Johnson reports the first synthesis via cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with POCl₃ [9].
  • 1970s–1990s: Early derivatives explored as adenosine receptor antagonists, revealing preliminary anticancer effects [4].
  • Early 2000s: Targeted kinase inhibitors emerge, with Martin-Kohler et al. designing VEGFR-2/EGFR inhibitors (IC₅₀ = 0.3–0.6 µM) featuring anilino substituents at C7 [4].
  • 2010–2020: Scaffold optimization focuses on alkylamino chains. Deng et al. report 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl) derivatives with VEGFR-2 IC₅₀ = 0.29 µM [4].
  • 2020s: 3-methyl-N-propyl variants enter preclinical evaluation, leveraging propylamine’s balance of hydrophobicity and conformational flexibility [1] [10].

Table 3: Milestones in Oxazolo[5,4-d]Pyrimidine Development

EraKey InnovationBiological Advance
1905First chemical synthesisFoundation for heterocyclic chemistry
1974–1999Adenosine receptor antagonistsProof of purine-like bioactivity
2000–2009Anilino-substituted kinase inhibitorsTargeted antiangiogenic activity (VEGFR-2 IC₅₀ <1 µM)
2010–2019Aliphatic amino derivatives (e.g., dimethylaminopropyl)Improved selectivity; reduced off-target toxicity
2020–Present3-Methyl-N-propyl derivativesMultimodal antimetabolite/kinase inhibition

Current research focuses on hybrid molecules combining oxazolo[5,4-d]pyrimidine cores with bioactive fragments (e.g., isoxazoles). These hybrids demonstrate synergistic immunomodulatory and antiproliferative effects, expanding applications beyond classical chemotherapy [4] [9].

Properties

CAS Number

175348-28-4

Product Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

IUPAC Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Molecular Formula

C9H12N4O

Molecular Weight

192.222

InChI

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

KGKKPMDAMDPNJB-UHFFFAOYSA-N

SMILES

CCCNC1=C2C(=NOC2=NC=N1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.